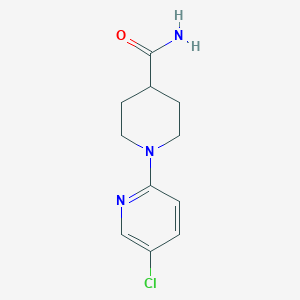

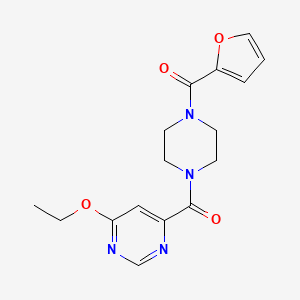

![molecular formula C19H19ClN4S B2887295 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-94-2](/img/structure/B2887295.png)

4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

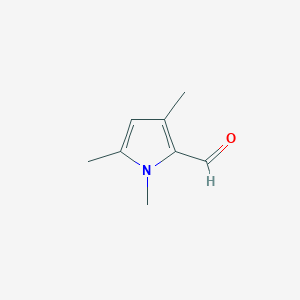

4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline is a chemical compound that has been recognized for its potential in various fields for groundbreaking discoveries. It has a molecular formula of C19H19ClN4S .

Synthesis Analysis

Recent developments in the synthesis of piperazines have been reported, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline consists of 19 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 sulfur atom . The average mass is 370.899 Da and the monoisotopic mass is 370.101898 Da .Physical And Chemical Properties Analysis

The molecular weight of 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline is 370.9 . Additional physical and chemical properties are not specified in the available sources.Scientific Research Applications

Anticancer Activities

Solomon, Pundir, and Lee (2019) explored the anticancer potential of 4-aminoquinoline derivatives, including those related to 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline, identifying compounds with significant cytotoxicity against breast cancer cell lines. This study highlights the promise of such compounds as effective anticancer agents, particularly for breast cancer (Solomon et al., 2019).

Synthesis and Biological Evaluation

Li et al. (2020) reported on the synthesis and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. These derivatives demonstrated potent antiproliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents against cancer (Li et al., 2020).

Antibacterial and Antifungal Activities

Kale and Durgade (2017) synthesized quinazoline derivatives, including those related to the compound of interest, and evaluated their antifungal and antibacterial activities. This research contributes to understanding the broader spectrum of biological activities of quinazoline derivatives, highlighting their potential in antimicrobial therapies (Kale & Durgade, 2017).

Stability Under Stressful Conditions

Gendugov, Glushko, Ozerov, and Shcherbakova (2021) investigated the stability of a pharmaceutical substance structurally related to 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline under stress conditions, providing insights into its chemical stability and potential challenges in pharmaceutical formulation (Gendugov et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors in the body, such as the estrogen receptor beta .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on its structural similarity to other piperazine compounds, it may exert its effects by interacting with its target receptors and modulating their activity .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

properties

IUPAC Name |

4-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4S/c1-25-19-21-16-8-4-2-6-14(16)18(22-19)24-12-10-23(11-13-24)17-9-5-3-7-15(17)20/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMKABNHORJNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

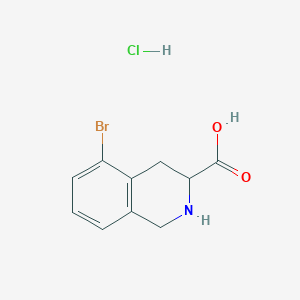

![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2887218.png)

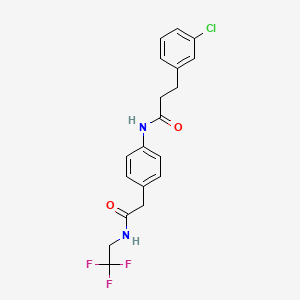

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1,2-benzothiazole-7-carboxamide;dihydrochloride](/img/structure/B2887221.png)

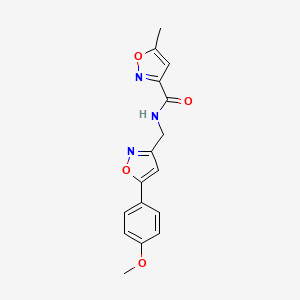

![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B2887226.png)

![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)

![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)